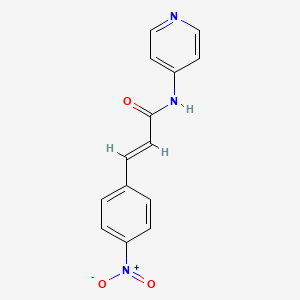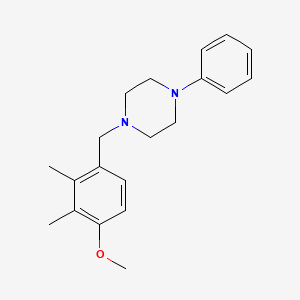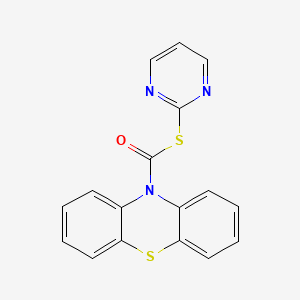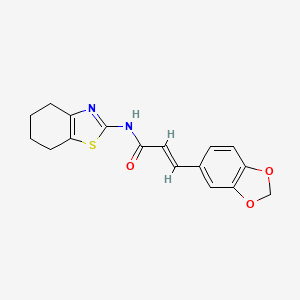![molecular formula C15H16N6O2 B5786432 N-(2-methylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5786432.png)
N-(2-methylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a critical role in regulating a variety of physiological processes. ODQ has been widely used in scientific research to investigate the role of sGC/cGMP signaling in various biological systems.
Mécanisme D'action
N-(2-methylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a potent and selective inhibitor of sGC, which is a heme-containing enzyme that catalyzes the conversion of GTP to cGMP. This compound binds to the heme group of sGC and prevents the enzyme from catalyzing the conversion of GTP to cGMP. This results in a decrease in intracellular cGMP levels, which leads to a variety of physiological effects depending on the specific biological system being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific biological system being studied. In general, this compound has been shown to inhibit sGC/cGMP signaling and decrease intracellular cGMP levels. This can lead to a variety of effects, including decreased vascular smooth muscle relaxation, increased platelet aggregation, and altered neurotransmitter release. This compound has also been shown to have effects on blood pressure, cardiac function, and pulmonary hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine in lab experiments is its high potency and selectivity for sGC. This allows for precise inhibition of sGC/cGMP signaling without affecting other signaling pathways. However, one limitation of using this compound is that it is a small molecule inhibitor and may have off-target effects that are not fully understood. Additionally, the effects of this compound may be dependent on the specific biological system being studied, and caution should be taken when extrapolating results to other systems.
Orientations Futures
There are many potential future directions for research involving N-(2-methylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine. One area of interest is the role of sGC/cGMP signaling in cancer development and progression. This compound has been shown to inhibit tumor growth in some models, and further research is needed to fully understand the mechanisms underlying this effect. Additionally, the use of this compound in combination with other drugs may have synergistic effects in treating certain diseases. Finally, the development of more selective and potent inhibitors of sGC may lead to new therapeutic targets for a variety of diseases.
Méthodes De Synthèse
N-(2-methylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can be synthesized through a multi-step process involving the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to form 2-methyl-1,2-dihydropyrazine-3,6-dione. This intermediate is then reacted with morpholine and chlorosulfonic acid to form 2-methyl-6-(4-morpholinyl)-1,2-dihydropyrazine-3,5-dione. Finally, this compound is reacted with hydroxylamine to form this compound.
Applications De Recherche Scientifique
N-(2-methylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been used extensively in scientific research to investigate the role of sGC/cGMP signaling in various biological systems. For example, this compound has been used to study the effects of sGC/cGMP signaling on vascular smooth muscle relaxation, platelet aggregation, and neurotransmitter release. This compound has also been used to investigate the role of sGC/cGMP signaling in the regulation of blood pressure, cardiac function, and pulmonary hypertension.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-10-4-2-3-5-11(10)16-14-15(21-6-8-22-9-7-21)18-13-12(17-14)19-23-20-13/h2-5H,6-9H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHRXMCLHCMSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=NON=C3N=C2N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5786354.png)
![2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5786357.png)
![6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5786360.png)


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide](/img/structure/B5786382.png)


![2-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5786412.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5786429.png)
![isopropyl 4-(aminocarbonyl)-5-[(ethoxycarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5786438.png)

